molecular formula C11H15F2N B8552929 n-(2,4-Difluorophenylmethyl)-n-t-butylamine

n-(2,4-Difluorophenylmethyl)-n-t-butylamine

Cat. No. B8552929
M. Wt: 199.24 g/mol
InChI Key: AJIPIVAIKLIBDW-UHFFFAOYSA-N
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Patent
US06194461B1

Procedure details

A solution of the obtained N-(2,4-difluorobenzylidene)-t-butylamine in methanol (5 ml) was cooled to 0° C. in ice-water bath. To the solution was added NaBH4 (138.3 mg, 3.65 mmol). The mixture was gradually warmed to room temperature and stirred for 2.5 hours. The mixture was added to sat. NaHCO3 aqueous solution, extracted three times with ethyl acetate and dried over MgSO4. The mixture was concentrated and purified by silica gel chromatography (hexane/ethyl acetate/triethylamine=100/5/1) to give the title compound (504.2 mg; 83%, 2 steps).
Name
N-(2,4-difluorobenzylidene)-t-butylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
138.3 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:3]=1[CH:4]=[N:5][C:6]([CH3:9])([CH3:8])[CH3:7].[BH4-].[Na+].C([O-])(O)=O.[Na+]>CO>[F:1][C:2]1[CH:13]=[C:12]([F:14])[CH:11]=[CH:10][C:3]=1[CH2:4][NH:5][C:6]([CH3:9])([CH3:8])[CH3:7] |f:1.2,3.4|

Inputs

Step One
Name
N-(2,4-difluorobenzylidene)-t-butylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=NC(C)(C)C)C=CC(=C1)F
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
138.3 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (hexane/ethyl acetate/triethylamine=100/5/1)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)CNC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 504.2 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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